molecular formula C15H16N6OS B4516478 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4516478
M. Wt: 328.4 g/mol
InChI Key: UDOZPPOPEABNRH-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a 1,3,4-thiadiazole ring. The molecule is substituted with a cyclopropyl group on the thiadiazole ring and three methyl groups on the pyrazolopyridine moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-7-6-10(11-8(2)20-21(3)12(11)16-7)13(22)17-15-19-18-14(23-15)9-4-5-9/h6,9H,4-5H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZPPOPEABNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctiveness is highlighted through comparisons with analogous thiadiazole- and pyrazolopyridine-based derivatives. Key differentiating factors include substituent groups, molecular weight, and bioactivity.

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine + thiadiazole Cyclopropyl (thiadiazole), 1,3,6-trimethyl (pyrazolopyridine) ~400 (estimated) High lipophilicity; potential kinase inhibition
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Pyrazole + thiadiazole Isopropylthio (thiadiazole), methoxy, methyl (pyrazole) 313.39 95% purity; distinct reactivity due to thioether linkage
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide Pyrazine + thiadiazole Isopropyl (thiadiazole), methyl (pyrazine) ~290 (estimated) Variable bioactivity based on pyrazine vs. pyrazolopyridine core
N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Benzodioxol (aromatic substituent), 1,3,6-trimethyl (pyrazolopyridine) ~380 (estimated) Anticancer potential; enhanced π-π stacking due to benzodioxol
N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine + pyrazole Chloro, dimethyl (pyrazole); ethyl, dimethyl (pyrazolopyridine) ~390 (estimated) Dual heterocyclic system; improved metabolic stability

Key Differentiators:

Substituent Effects: The cyclopropyl group on the thiadiazole ring (target compound) enhances steric hindrance and ring strain compared to isopropylthio () or benzodioxol () groups. This may influence binding affinity in biological targets .

Biological Activity: Compounds with pyrazolopyridine cores (e.g., ) often exhibit kinase inhibitory or anticancer activity, suggesting similar pathways for the target compound.

Synthetic Accessibility :

  • The cyclopropyl group poses synthetic challenges due to its strained ring, requiring specialized reagents (e.g., Simmons-Smith conditions) compared to simpler alkyl/aryl substituents in analogs like 5e–5m () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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